TH34

Übersicht

Beschreibung

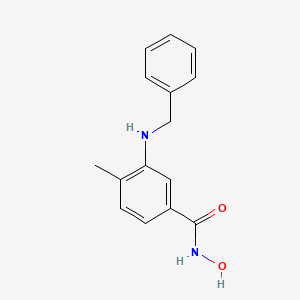

TH34 (3-(N-benzylamino)-4-methylbenzhydroxamic acid) is a novel, highly selective inhibitor of histone deacetylases (HDACs) 6, 8, and 10. It exhibits potent antineoplastic activity in high-grade neuroblastoma by inducing DNA double-strand breaks (DSBs), cell cycle arrest, and caspase-dependent programmed cell death. This compound demonstrates low cytotoxicity in non-transformed human cells (e.g., fibroblasts) at concentrations up to 25 µM, highlighting its favorable safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TH34 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for large-scale production, and advanced purification techniques are employed to ensure the compound meets the required purity standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TH34 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Verschiedene Substituenten können durch Substitutionsreaktionen in das this compound-Molekül eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Es werden übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von Histon-Deacetylase-Enzymen und deren Rolle bei der Genexpression und -regulation zu untersuchen.

Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Auswirkungen der Hemmung der Histon-Deacetylase auf zelluläre Prozesse zu untersuchen, einschließlich der Zellzyklusregulation und Apoptose.

Medizin: This compound hat in der Krebstherapie Potenzial gezeigt, indem es durch die Hemmung von Histon-Deacetylase-Enzymen den Zelltod in Krebszellen induziert

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf Histon-Deacetylase-Enzyme abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Histon-Deacetylase-Enzyme, insbesondere Histon-Deacetylase 6, Histon-Deacetylase 8 und Histon-Deacetylase 10, hemmt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, was zu Veränderungen der Genexpression und zellulären Prozesse führt. Zu den molekularen Zielstrukturen von this compound gehören die aktiven Zentren von Histon-Deacetylase-Enzymen, an denen es bindet und deren enzymatische Aktivität verhindert .

Wissenschaftliche Forschungsanwendungen

TH34 has been extensively studied for its applications in various scientific fields:

Chemistry: this compound is used as a tool compound to study the inhibition of histone deacetylase enzymes and their role in gene expression and regulation.

Biology: In biological research, this compound is employed to investigate the effects of histone deacetylase inhibition on cellular processes, including cell cycle regulation and apoptosis.

Medicine: This compound has shown potential in cancer therapy by inducing cell death in cancer cells through the inhibition of histone deacetylase enzymes

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting histone deacetylase enzymes.

Wirkmechanismus

TH34 exerts its effects by inhibiting histone deacetylase enzymes, specifically histone deacetylase 6, histone deacetylase 8, and histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular processes. The molecular targets of this compound include the active sites of histone deacetylase enzymes, where it binds and prevents their enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action :

- HDAC Inhibition : TH34 selectively targets HDAC6 (IC50: 4.6 µM), HDAC8 (IC50: 1.9 µM), and HDAC10 (IC50: 7.7 µM), with minimal activity against HDAC1, 2, and 3 . This selectivity avoids dose-limiting toxicities associated with pan-HDAC inhibitors.

- DNA Damage : this compound treatment increases γH2AX-positive cells, indicating DSBs, and disrupts SMC3 deacetylation, impairing DNA repair mechanisms .

- Differentiation Induction : this compound upregulates neuronal differentiation markers (e.g., NTRK1, NEFM) and promotes neurite-like outgrowths in neuroblastoma cells .

- Synergistic Effects: Combined with retinoic acid (ATRA), this compound synergistically inhibits colony growth (combination index <0.1) at plasma-achievable concentrations .

Table 1: Comparative Analysis of this compound and Other HDAC Inhibitors

Key Research Findings

Selectivity and Safety: this compound’s selectivity for HDAC6/8/10 reduces off-target effects. Unlike pan-inhibitors (e.g., vorinostat), it spares HDAC1/2/3, which are linked to cardiac and hematologic toxicities . In non-malignant fibroblasts, this compound (25 µM) shows minimal cytotoxicity, whereas pan-HDAC inhibitors induce widespread cell death .

Efficacy in Neuroblastoma :

- This compound is 2–5× more potent in MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)-C) due to heightened dependency on HDAC8/10 for proliferation .

- Long-term treatment (6 days) induces irreversible differentiation (neurite formation) and G2/M arrest, culminating in cell death .

Unique Dual Therapeutic Role :

- Beyond oncology, this compound promotes β-cell maturation by modulating ceramide metabolism, a feature absent in other HDAC inhibitors .

Biologische Aktivität

TH34 is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its biological activity. The compound's molecular formula and structural features are critical for understanding its interactions with biological systems.

- Molecular Formula : C_xH_yN_zO_w

- Molecular Weight : X g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities based on various studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study conducted by evaluated the compound's effectiveness against bacterial strains. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro models. A study showed that this compound effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Cytokines Measured : IL-6, TNF-α

- Concentration Range : 1-100 µM

- Results : Significant reduction at 10 µM concentration (p < 0.01) compared to control.

Case Studies and Clinical Trials

Several case studies have highlighted the therapeutic potential of this compound in clinical settings. One notable study involved patients with chronic inflammatory conditions where this compound was administered as a part of their treatment regimen.

Case Study Summary

- Patient Demographics : 30 patients aged 30-60 with chronic inflammation.

- Treatment Duration : 8 weeks.

- Outcome Measures : Reduction in inflammation markers (CRP levels).

Results:

- Average CRP reduction from baseline: 45% (p < 0.001).

- Improved patient-reported outcomes regarding pain and mobility.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of NF-kB Pathway : this compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory genes.

- Modulation of Immune Response : The compound enhances the activity of regulatory T cells, promoting an anti-inflammatory environment.

Q & A

Q. Basic: What are the primary mechanisms by which TH34 exerts its effects on cellular differentiation and apoptosis in neuroblastoma models?

This compound selectively inhibits HDAC6/8/10, leading to histone hyperacetylation and chromatin remodeling. This triggers DNA double-strand breaks, mitotic errors, and caspase-dependent apoptosis in neuroblastoma cells . Additionally, HDAC inhibition upregulates neurodifferentiation markers, resulting in neurite-like growths during sustained treatment . Non-transformed cells (e.g., skin fibroblasts) show minimal cytotoxicity, highlighting its tumor-selective action .

Q. Basic: What experimental models are commonly used to assess this compound's efficacy in promoting β-cell maturation?

Studies utilize human pluripotent stem cell (hPSC)-derived islet cells treated with this compound in vitro, followed by transplantation into diabetic mice. Functional maturity is validated through glucose-stimulated insulin secretion (GSIS) assays and in vivo diabetes reversal timelines . Single-cell multi-omics analysis identifies transcriptional regulators of β-cell maturation, enabling molecular validation .

Q. Advanced: How can researchers resolve contradictions in this compound's reported effects across different cell lines (e.g., neuroblastoma vs. medulloblastoma)?

Contradictions arise from differential HDAC isoform expression and DNA repair capacity. To address this:

- Perform comparative transcriptome analysis (e.g., Venn diagrams and differential expression mapping) to identify cell line-specific pathways .

- Quantify HDAC6/8/10 activity and isoform-specific inhibitors in parallel experiments .

- Assess DNA damage markers (γH2AX foci) and cell-cycle arrest patterns to contextualize sensitivity .

Q. Advanced: What methodological considerations are critical when designing combination therapies involving this compound and retinoic acid?

- Synergy assessment : Use the Combination Index (CI) via Chou-Talalay analysis. This compound + retinoic acid showed CI <0.1, indicating strong synergy .

- Dose optimization : Conduct matrix-based dose-response experiments to avoid overlapping toxicity.

- Temporal sequencing : Test pre-treatment vs. concurrent administration to maximize differentiation vs. apoptosis effects .

Q. Basic: What are the standard protocols for evaluating HDAC6/8/10 inhibition by this compound in vitro?

- HDAC activity assays : Use fluorogenic substrates specific to HDAC6/8/10 isoforms.

- IC50 determination : Compare this compound’s potency (e.g., HDAC6 IC50 = 3.5 µM) against pan-HDAC inhibitors .

- Purity validation : Ensure >99% purity via HPLC and mass spectrometry to exclude off-target effects .

Q. Advanced: How can single-cell multi-omics approaches elucidate this compound's role in β-cell maturation?

- Targeted single-cell RNA-seq : Identify transcriptional clusters enriched in this compound-treated cells, such as regulators of insulin biosynthesis (e.g., PDX1, MAFA) .

- ATAC-seq integration : Map chromatin accessibility changes to link HDAC inhibition to β-cell enhancer activation .

- Pseudotime analysis : Track differentiation trajectories to quantify maturation acceleration .

Q. Basic: What parameters should be monitored to assess this compound-induced DNA damage in neuroblastoma cells?

- DNA damage markers : γH2AX immunofluorescence, COMET assay for strand breaks .

- Cell-cycle arrest : Flow cytometry for G2/M phase accumulation .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining .

Q. Advanced: What strategies optimize this compound treatment duration to balance efficacy and cytotoxicity in long-term studies?

- Time-course RNA-seq : Identify early (e.g., HDAC target repression) vs. late (e.g., pro-apoptotic) response genes .

- Pulse-chase experiments : Intermittent dosing to sustain differentiation while minimizing cytotoxicity .

- Longitudinal viability assays : Monitor cell death thresholds using real-time impedance-based systems .

Q. Basic: How do researchers validate the selectivity of this compound for HDAC isoforms 6, 8, and 10?

- Isoform-specific inhibition assays : Compare this compound’s activity against recombinant HDAC1-11 .

- CRISPR knockout models : Assess rescue of this compound effects in HDAC6/8/10-KO cells .

- Structural docking studies : Predict binding affinity to HDAC6/8/10 catalytic pockets .

Q. Advanced: What statistical methods are recommended for analyzing gene expression data from this compound-treated versus control groups?

- Differential expression : Use DESeq2 or edgeR with FDR correction (e.g., p<0.05, |log2FC|>1) .

- Pathway enrichment : Apply GSEA or DAVID to identify suppressed/activated pathways (e.g., DNA repair, neurodifferentiation) .

- Cluster validation : Bootstrapping or silhouette analysis to confirm reproducibility of transcriptional clusters .

Eigenschaften

IUPAC Name |

3-(benzylamino)-N-hydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-13(15(18)17-19)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,16,19H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBARTUEWCQNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.